molecular formula C19H22ClN3O B2974101 Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane CAS No. 1024769-57-0

Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane

Cat. No.: B2974101
CAS No.: 1024769-57-0
M. Wt: 343.86
InChI Key: DDXLNCAWMHIIRB-PTGBLXJZSA-N
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Description

Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane is a cinnoline-derived heterocyclic compound characterized by a bicyclic structure containing two nitrogen atoms. Key substituents include a 4-chloro-3-methylphenyl group at position 3, 7,7-dimethyl groups on the trihydrocinnolin moiety, and an ethoxymethane side chain.

Properties

IUPAC Name

(E)-3-(4-chloro-3-methylphenyl)-N-ethoxy-7,7-dimethyl-6,8-dihydrocinnolin-5-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-5-24-23-18-11-19(3,4)10-17-14(18)9-16(21-22-17)13-6-7-15(20)12(2)8-13/h6-9H,5,10-11H2,1-4H3/b23-18+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXLNCAWMHIIRB-PTGBLXJZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C1CC(CC2=NN=C(C=C21)C3=CC(=C(C=C3)Cl)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C/1\CC(CC2=NN=C(C=C21)C3=CC(=C(C=C3)Cl)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane involves multiple steps, typically starting with the preparation of the core cinnoline structureThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted cinnoline derivatives .

Scientific Research Applications

Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Analysis : Crystallographic tools like SHELX () and WinGX () are critical for resolving complex structures like the target compound and its analogs .
  • Thermal Stability: The 7,7-dimethyl groups in the target compound may enhance thermal stability compared to non-alkylated analogs.
  • Biological Potential: The chloro and methyl groups could mimic bioactive motifs in pharmaceuticals, though direct evidence is lacking.

Biological Activity

Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane is a complex organic compound with significant potential in biological applications. Its unique structure combines aromatic and heterocyclic elements, making it a subject of interest in various scientific fields, particularly in medicinal chemistry for its potential therapeutic effects.

Chemical Structure and Properties

  • IUPAC Name : (E)-3-(4-chloro-3-methylphenyl)-N-ethoxy-7,7-dimethyl-6,8-dihydrocinnolin-5-imine
  • Molecular Formula : C19H22ClN3O
  • Molecular Weight : 343.85 g/mol
  • CAS Number : 1024769-57-0

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its potential as an anticancer agent and its interaction with specific biological pathways.

Anticancer Properties

Recent research has indicated that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Inhibitory Action on Colon Cancer Cells : A study synthesized derivatives based on similar structures and found that several compounds exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells. The most potent compounds demonstrated selective toxicity towards cancerous cells while sparing normal cells (HEK-293) .
  • Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1) pathways. This suggests that this compound may influence cellular stress responses and apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other cinnoline derivatives. Below is a comparison table highlighting key features:

Compound NameStructureIC50 (mg/mL)Mechanism of Action
Aza...C19H22ClN3O0.12 - 0.81HSP90/TRAP1 inhibition
Compound AC18H20ClN2O0.15 - 0.75Apoptosis induction
Compound BC20H23ClN4O0.10 - 0.70Cell cycle arrest

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis and Evaluation : Research has shown that modifications to the structural framework can enhance biological activity. For example, derivatives synthesized from methyl-3-(4-chlorophenyl)-3-hydroxy compounds have demonstrated selective inhibition of cancer cell proliferation .
  • Molecular Docking Studies : Molecular docking has been employed to predict the interaction between these compounds and their biological targets. This computational approach aids in understanding how structural changes can affect binding affinity and biological efficacy.

Q & A

Q. What are the key steps for synthesizing Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane, and how can purity be ensured?

Methodological Answer: Synthesis involves multi-step reactions, typically starting with chalcone or azetidinone precursors. For example:

  • Condensation reactions (e.g., refluxing chalconimines with chloroacetyl chloride in benzene for 15–16 hours, as seen in analogous azetidinone syntheses ).
  • Purification: Recrystallization from ethanol or DMF-acetic acid mixtures to remove byproducts like triethylamine hydrochloride .
  • Purity validation: Use HPLC with a C18 column (90:10 acetonitrile/water mobile phase) and monitor by TLC (silica gel, ethyl acetate/hexane 3:7). Confirm purity via melting point consistency and elemental analysis (e.g., ±0.3% deviation for C, H, N) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • 1H/13C-NMR: Assign peaks using CDCl3 or DMSO-d6 solvents. For example, methoxy groups appear as singlets near δ 3.3–3.5 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • Mass spectrometry (ESI-MS): Look for [M-H]⁻ or [M+H]+ ions; fragmentation patterns help confirm substituents (e.g., loss of Cl or methyl groups) .
  • IR spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) stretches to verify functional groups .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of derivatives?

Methodological Answer:

  • Parameter screening: Systematically vary solvent (DMF vs. acetic acid), temperature (reflux vs. microwave-assisted heating), and catalyst (e.g., triethylamine vs. K2CO3). For example, prenylation reactions using K2CO3 in DMF achieved 39% yields in similar compounds .
  • Monitoring intermediates: Use LC-MS to detect side products (e.g., incomplete cyclization) and adjust stoichiometry (e.g., excess chloroacetyl chloride to drive reactions) .
  • Scale-up challenges: Ensure solvent volume scales linearly to avoid concentration-dependent side reactions .

Q. How can conflicting crystallographic data be resolved during structural elucidation?

Methodological Answer:

  • Software tools: Use SHELXL for small-molecule refinement and WinGX for data processing. For ambiguous displacement parameters, apply TWIN/BASF commands in SHELXL to model twinning or disorder .
  • Cross-validation: Compare X-ray data with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to validate bond lengths and angles .
  • High-resolution data: Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce thermal motion artifacts .

Q. How to address discrepancies in spectroscopic vs. crystallographic data?

Methodological Answer:

  • Case example: If NMR suggests a planar conformation but X-ray shows puckering, perform variable-temperature NMR to assess dynamic effects. For instance, coalescence temperatures >100°C may indicate rigid non-planar structures .
  • Electron density maps: Use SHELXE to generate omit maps and confirm the absence of solvent molecules or counterions affecting the model .

Q. What strategies are effective for designing derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core modifications: Replace the 4-chloro-3-methylphenyl group with fluorophenyl or methoxyphenyl moieties to assess electronic effects (see Table 1 for substituent libraries) .
  • Bioisosteres: Substitute the ethoxymethane group with sulfonamide or triazole rings to modulate solubility and binding affinity .
  • In silico screening: Dock derivatives into target proteins (e.g., AutoDock Vina) and prioritize those with ΔG < -8 kcal/mol for synthesis .

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